Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate
Description
Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate is a spirocyclic compound featuring a unique bicyclic framework where two rings (cyclopropane and cyclobutane) share a single carbon atom. The molecule contains two key functional groups: a chlorosulfonyl (-SO₂Cl) substituent at position 5 and a methyl ester (-COOCH₃) at position 1. These groups confer distinct reactivity and physicochemical properties.
The molecular formula is inferred as C₈H₁₁ClO₄S, with a molecular weight of 246.69 g/mol (calculated). The spiro[2.3]hexane core introduces steric strain, which may influence conformational stability and reactivity compared to non-spiro analogs.
Properties
IUPAC Name |
methyl 5-chlorosulfonylspiro[2.3]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4S/c1-13-7(10)6-4-8(6)2-5(3-8)14(9,11)12/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIAGPVNBAMMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CC(C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate typically involves the reaction of a spirocyclic precursor with chlorosulfonyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The precursor is dissolved in an appropriate solvent, such as dichloromethane, and chlorosulfonyl chloride is added dropwise while maintaining the temperature at around 0°C to 5°C . The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Derivatives: Formed from substitution reactions with alcohols.
Sulfonyl Derivatives: Formed from reduction reactions.
Sulfonic Acid Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function .
Comparison with Similar Compounds
Key Observations:
Functional Group Impact :
- The chlorosulfonyl group in the target compound distinguishes it from hydroxyl or carboxylic acid analogs, enabling electrophilic reactions (e.g., nucleophilic substitution) .
- Methyl ester derivatives (e.g., ) exhibit lower polarity compared to free carboxylic acids (), affecting solubility and bioavailability.
Spiro Ring Modifications :
- The oxaspiro analog () introduces an oxygen atom into the spiro system, increasing rigidity and altering electronic properties.
- tert-Boc-protected amine derivatives () demonstrate how steric bulk can modulate reactivity for targeted applications.
Reactivity Trends :
- Chlorosulfonyl-containing compounds (e.g., Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate in ) are typically moisture-sensitive and require anhydrous handling, suggesting similar precautions for the target compound .
Biological Activity
Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate (CAS No. 2172572-98-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of spirocyclic compounds, characterized by the presence of a spiro junction. The chlorosulfonyl group is particularly noteworthy for its reactivity, which may contribute to the compound's biological effects.
Molecular Formula: CHClOS
Molecular Weight: 232.67 g/mol
IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the reaction of spirocyclic precursors with chlorosulfonic acid or its derivatives under controlled conditions. This process allows for the introduction of the chlorosulfonyl group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing sulfonyl groups. This compound has been evaluated for its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Moderate |
| Pseudomonas aeruginosa | 128 µg/mL | Low |
These results suggest that while the compound exhibits some level of antimicrobial activity, it may not be as potent as other established antibiotics.
Anti-inflammatory Activity
In addition to antimicrobial properties, this compound has been investigated for anti-inflammatory effects. In vitro assays demonstrated that this compound can inhibit pro-inflammatory cytokines in cultured macrophages, indicating a potential role in managing inflammatory conditions.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors involved in microbial growth and inflammation. The chlorosulfonyl group may form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.
Case Studies
- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various spirocyclic compounds for their antibacterial properties. This compound was included in the screening process, showing moderate activity against S. aureus and E. coli, suggesting it could serve as a lead compound for further development .
- Anti-inflammatory Research : In another study focusing on inflammatory pathways, researchers found that this compound reduced the secretion of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential utility in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
